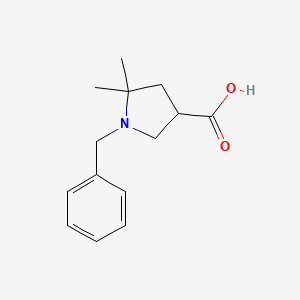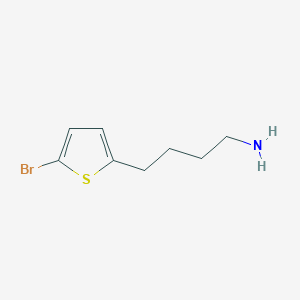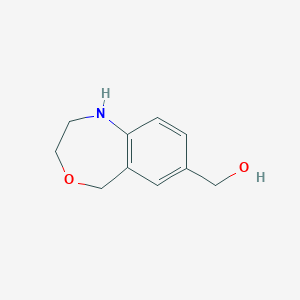![molecular formula C7H10BFN2O2 B15314162 [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C7H10BFN2O2 This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(dimethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Boronic acid derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of these compounds.
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the boronic acid with an aryl or vinyl halide, forming a new carbon-carbon bond. The dimethylamino group can act as an electron-donating group, enhancing the reactivity of the pyridine ring.
Vergleich Mit ähnlichen Verbindungen
- [6-(Dimethylamino)pyridin-3-yl]boronic acid
- [5-Fluoro-2-pyridyl]boronic acid
- [6-(Dimethylamino)-2-pyridyl]boronic acid
Comparison:
- [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid is unique due to the simultaneous presence of both the dimethylamino and fluorine substituents on the pyridine ring. This combination enhances its reactivity and potential applications compared to similar compounds that lack one of these substituents.
- [6-(Dimethylamino)pyridin-3-yl]boronic acid lacks the fluorine atom, which may result in different reactivity and stability profiles.
- [5-Fluoro-2-pyridyl]boronic acid lacks the dimethylamino group, which can affect its electron-donating properties and overall reactivity.
Eigenschaften
Molekularformel |
C7H10BFN2O2 |
|---|---|
Molekulargewicht |
183.98 g/mol |
IUPAC-Name |
[6-(dimethylamino)-5-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BFN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4,12-13H,1-2H3 |
InChI-Schlüssel |
WDUHUWJTEXJZHP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)N(C)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)


![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)




![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)




![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)
